N-(4-chloro-2-fluorophenyl)-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-isopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-chloro-2-fluoroaniline is first dissolved in the solvent, followed by the addition of the base. The 4-isopropylbenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Breakdown products of the sulfonamide bond.
Scientific Research Applications
N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide
- N-(4-Fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide
- N-(4-Chloro-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-(4-Chloro-2-fluorophenyl)-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H15ClFNO2S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO2S/c1-10(2)11-3-6-13(7-4-11)21(19,20)18-15-8-5-12(16)9-14(15)17/h3-10,18H,1-2H3 |
InChI Key |
MEMXPFVVIDOJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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